molecular formula C22H28N2O5S B2699760 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide CAS No. 922124-32-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2699760
CAS No.: 922124-32-1
M. Wt: 432.54
InChI Key: YAUNVFZEKXNFAX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C24H31N3O5S. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring. The compound contains both sulfonamide and oxazepine functional groups. The specific structure of this compound can be visualized as a complex ring system with various substituents .

Molecular Structure Analysis

The molecular formula C24H31N3O5S suggests that the compound consists of 24 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom. The specific arrangement of these atoms in the ring system determines its three-dimensional structure. For a visual representation, refer to the provided structure .

Scientific Research Applications

Photosensitizer for Cancer Treatment

Research on similar compounds has shown potential applications in photodynamic therapy for cancer treatment. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the compound's potential application in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors

The compound's structural analogs have been explored for their inhibitory effects on human carbonic anhydrases, which are therapeutically relevant. A study demonstrated that unprotected primary sulfonamide groups facilitate ring-forming cascade reactions leading to [1,4]oxazepine-based sulfonamides, exhibiting strong inhibition of carbonic anhydrases. This suggests a potential application in designing inhibitors for therapeutic purposes, reflecting the compound's utility in targeting specific enzymes (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities

Derivatives of benzenesulfonamides, including those with structures akin to the compound , have been synthesized and assessed for their anti-HIV and antifungal activities. This highlights the broader pharmacological potential of such compounds in addressing various infectious diseases (Zareef et al., 2007).

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, derivatives of benzo[b][1,4]oxazepines have been explored for their synthesis, characterization, and applications. For instance, novel synthetic methods for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates hint at the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Ahn et al., 2012).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-13-24-19-12-7-16(14-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h7-12,14,23H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUNVFZEKXNFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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